

Review of recent research in advanced polypropylene functional materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polypropylene*

Cat. No.: *B1209903*

[Get Quote](#)

An In-Depth Technical Guide to Recent Research in Advanced **Polypropylene** Functional Materials

Introduction

Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, prized for its low cost, low density, high melting temperature, chemical inertness, and ease of processing.[1][2] These properties have led to its widespread application in packaging, automotive components, textiles, and medical devices.[1][3] However, the inherent non-polar and hydrophobic nature of **polypropylene** limits its utility in advanced applications that require adhesion, biocompatibility, or enhanced mechanical and thermal performance.[4][5]

To overcome these limitations, significant research has focused on developing advanced functional **polypropylene** materials. Functionalization aims to modify the chemical and physical properties of PP by introducing polar functional groups, incorporating reinforcing fillers, or blending it with other polymers.[5][6] These modifications enhance properties like strength, thermal stability, and surface wettability, opening up new frontiers for PP in high-performance engineering, biomedical devices, and smart packaging.[7][8] This guide provides a comprehensive review of recent advancements in PP functionalization, detailing key methodologies, presenting quantitative performance data, and outlining applications relevant to researchers, scientists, and drug development professionals.

Core Functionalization Methodologies

The functionalization of **polypropylene** can be broadly categorized into surface modification, compounding with nanofillers, and chemical modification through grafting and blending.

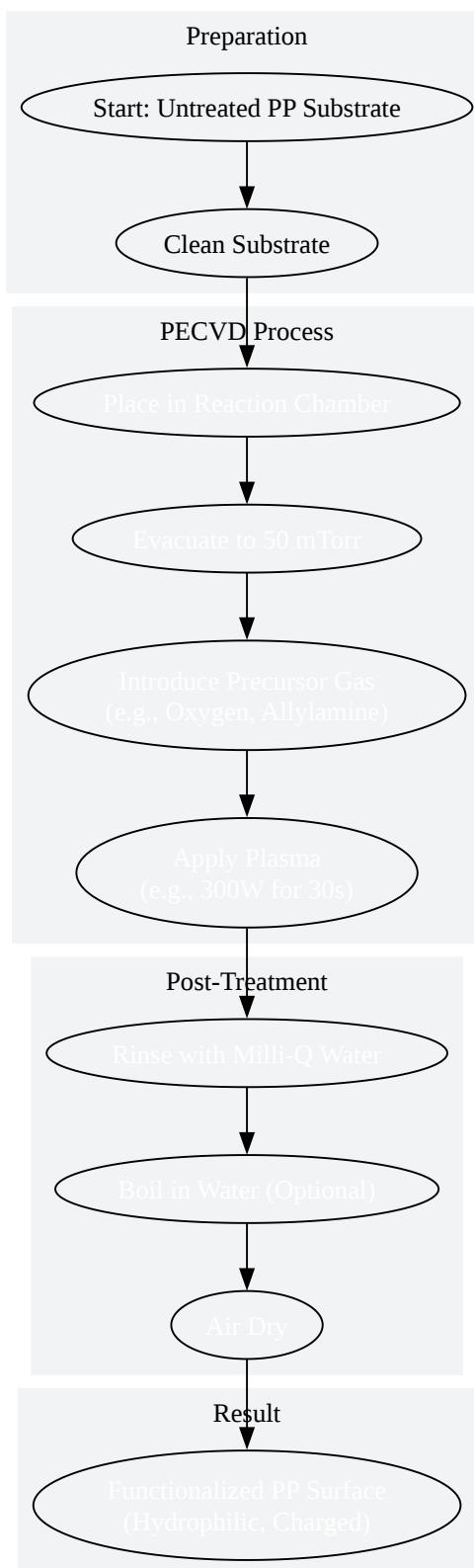
Surface Modification

Surface modification techniques alter the surface chemistry of PP to improve properties like hydrophilicity and adhesion without affecting its bulk mechanical properties.[\[4\]](#) This is particularly crucial for biomedical applications where surface interactions with biological systems are critical.[\[9\]](#)

Common methods include plasma-enhanced chemical vapor deposition (PECVD), grafting, and laser treatment.[\[4\]](#)[\[9\]](#)[\[10\]](#) Plasma treatments, for example, can introduce functional groups such as carboxylic acid, amine, and hydroxyl groups onto the PP surface, making it suitable for subsequent coatings or covalent bonding.[\[4\]](#)[\[10\]](#)

Experimental Protocol: Oxygen-PECVD Treatment of **Polypropylene**

The following protocol for creating a negatively charged corona on a PP surface is adapted from research by Puig et al.[\[4\]](#)


- Preparation: Place cleaned 1 cm² pieces of PP mesh inside the reaction chamber of a commercially available plasma system.
- Vacuum: Reduce the pressure inside the chamber to an initial level of 50 mTorr.
- Plasma Irradiation: Introduce oxygen gas at a flow rate of 100 mL/min until a steady-state pressure of 420 mTorr is achieved. Initiate oxygen plasma irradiation for 30 seconds at a power of 300W.
- Post-Treatment Rinsing: To remove physisorbed byproducts, rinse the PP meshes for 30 minutes with milli-Q water.
- Boiling: Subsequently, boil the meshes for 20 minutes in fresh milli-Q water.
- Drying: Air dry the samples at room temperature before further use or characterization.

This process successfully grafts hydroxyl and carboxylic acid groups, leading to increased hydrophilicity.[\[4\]](#) The table below summarizes the effect of various plasma treatments on the

surface wettability of **polypropylene**.

Table 1: Effect of Plasma Surface Modification on **Polypropylene** Wettability

Treatment Type	Functional Groups Introduced	Resulting Surface Property	Reference
Oxygen-PECVD	Hydroxyl, Carboxylic Acid	Increased Hydrophilicity	[4]
Allylamine Plasma	Amine	Increased Hydrophilicity	[4]
Maleic Anhydride Plasma	Carboxylic Acid	Most Hydrophilic Surface	[4]
HMDSO Coating	Siloxane-based	Reduced O ₂ Nucleation	[11]
PFAC-6 Coating	Perfluoroalkyl	Increased Hydrophobicity, Increased O ₂ Nucleation	[11]

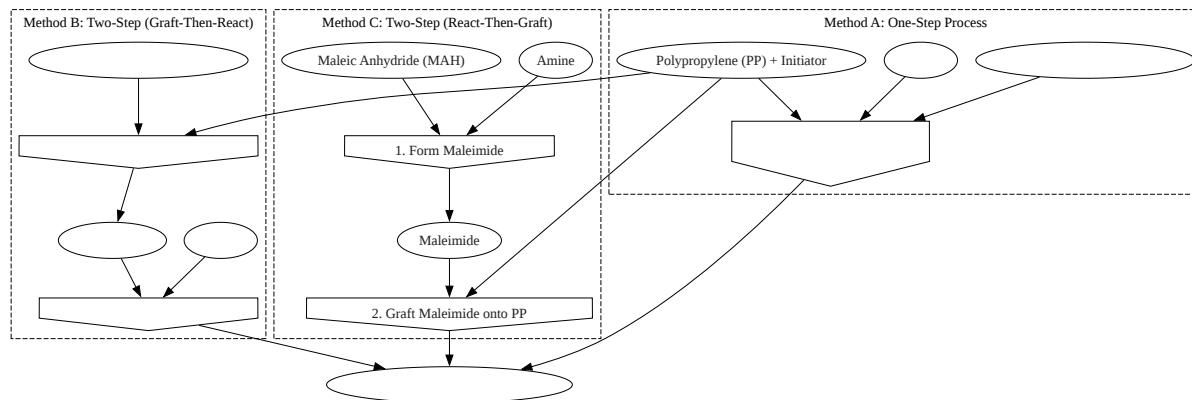
[Click to download full resolution via product page](#)

Caption: General workflow for modifying **polypropylene** surfaces using PECVD.

PP-Based Nanocomposites

Incorporating nanomaterials into the **polypropylene** matrix is a highly effective method for enhancing its mechanical, thermal, and electrical properties.[\[1\]](#) Fillers such as carbon nanotubes (CNTs), graphene, nano-clays, and MXene nanosheets can lead to significant improvements in tensile strength, thermal stability, and electrical conductivity.[\[1\]](#)[\[12\]](#)[\[13\]](#)

The primary challenge in developing PP-nanocomposites is achieving uniform dispersion of the nanofillers and ensuring strong interfacial adhesion with the hydrophobic PP matrix.[\[12\]](#) Agglomeration of nanoparticles can lead to a reduction in performance.[\[12\]](#) Despite these challenges, research has demonstrated remarkable property enhancements. For instance, the addition of graphene nanoplates can double the tensile strength of PP, while CNTs can improve both mechanical strength and electromagnetic shielding.[\[1\]](#)[\[13\]](#)


Table 2: Quantitative Improvements in PP-Nanocomposite Properties

Nanomaterial Filler	Filler Content (% wt)	Property Enhanced	Improvement	Reference
Graphene Nanoplates	Not specified	Tensile Strength	~16 MPa to ~33 MPa	[1][13]
Graphene Nanoplates	Not specified	Flexural Strength	16% Increase	[1][13]
Graphene Nanoplates	Not specified	Impact Energy	12% Increase	[1][13]
Multi-Walled CNTs	1.2%	Tensile Strength	62.8% Increase	[8]
Multi-Walled CNTs	1.5%	Impact Strength	82.1% Increase	[8]
MXene Nanosheets	Not specified	Tensile Strength	35.3% Increase	[13]
Si ₃ N ₄ Nanoparticles	2.0%	Tensile Modulus of Elasticity	21% Increase	[8]
Si ₃ N ₄ Nanoparticles	2.0%	Bending Strength	15.7% Increase	[8]

Reactive Grafting and Blending

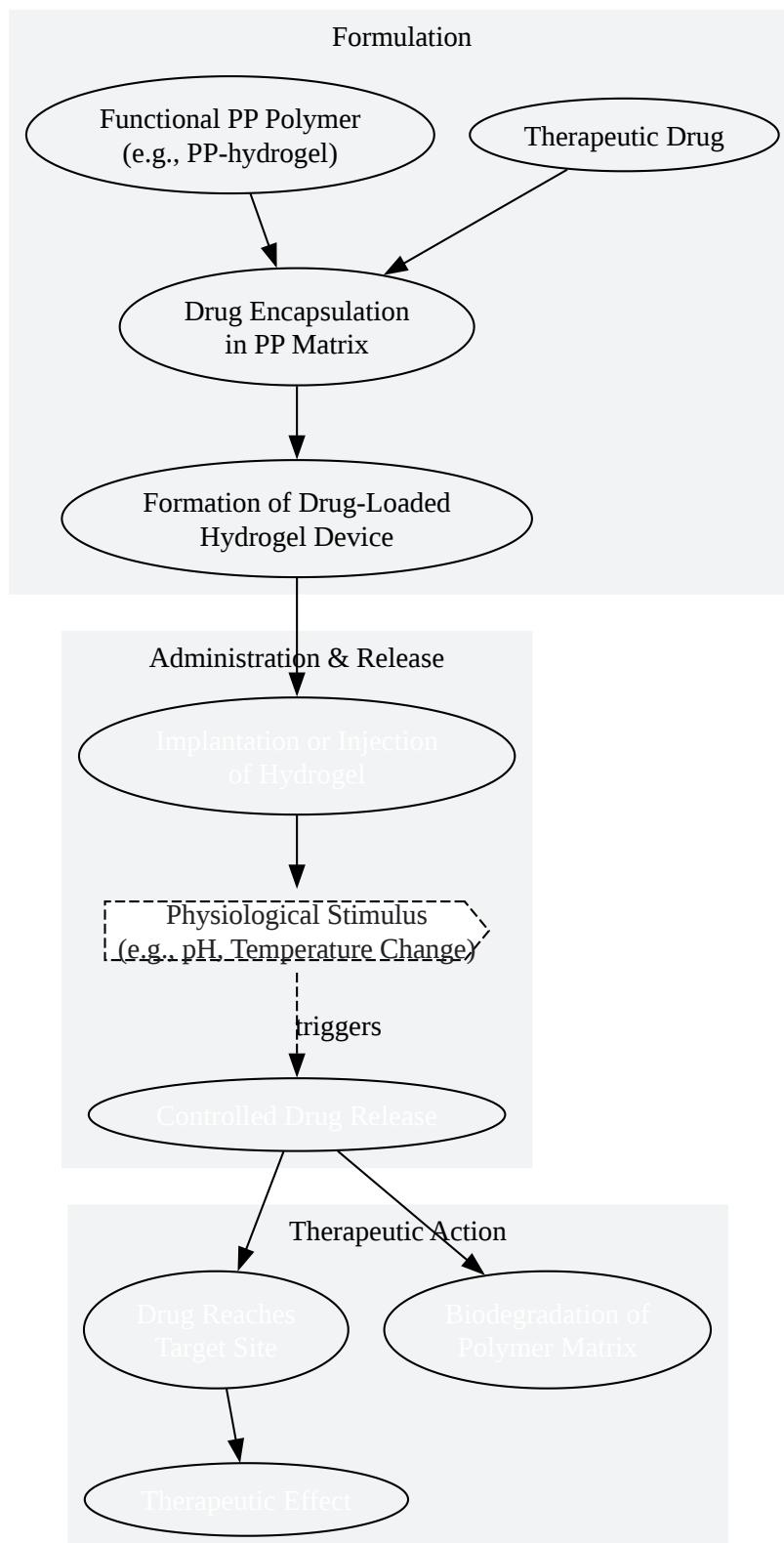
Chemical modification of the PP backbone, often through reactive extrusion, introduces polar functional groups that can improve compatibility with other polymers and fillers.[5] A common approach is grafting maleic anhydride (MAH) onto the PP chain, creating PP-g-MAH, which acts as a compatibilizer in polymer blends, for example, with polyamide (N6).[14]

Recent research has explored novel approaches for PP functionalization using maleimides, which can improve thermal stability and compatibility.[5] Different synthesis routes can be employed for this functionalization.

[Click to download full resolution via product page](#)

Caption: Three distinct reactive grafting methods for functionalizing PP.

Blending PP with elastomers like ethylene-propylene rubber (EPR) and poly(ethylene-co-octene) (EOC) is another key strategy, particularly for creating high-impact **polypropylene** (HIPP) variants that overcome PP's inherent brittleness at low temperatures.[15][16] Tailoring the domains of these elastomers within the PP matrix can yield materials with superior impact strength even at temperatures as low as -40 °C.[16]


Advanced Applications

The development of functional PP materials has enabled their use in demanding sectors, including medicine, high-performance packaging, and automotive industries.

Biomedical and Drug Delivery Applications

Due to its chemical resistance and durability, PP is used in medical equipment and pharmaceutical packaging.[4][17][18] However, for applications involving direct tissue contact, such as surgical meshes, or in advanced drug delivery systems, functionalization is essential to impart biocompatibility and specific functionalities.[10] Surface modification can improve the adhesion of hydrogels to PP meshes, which can be used for tissue repair.[10]

Furthermore, functionalized PP is emerging as a key material in smart drug delivery systems. [19] For instance, PP hydrogels can be designed as intelligent carriers that release therapeutic agents in response to physiological stimuli like pH or temperature changes.[19] These systems offer the potential for sustained and controlled release, improving patient compliance and therapeutic efficacy.[19][20]

[Click to download full resolution via product page](#)

Caption: PP-hydrogels can enable targeted and controlled drug release.

Advanced Packaging Solutions

In the packaging industry, functional PP films offer enhanced properties such as improved moisture resistance, thermal stability, and barrier performance, which are critical for food and pharmaceutical packaging.^{[3][21]} Innovations include mono-material PP structures that replace traditional multi-layer films, enhancing recyclability without compromising performance.^[22] The development of bio-based and recycled PP options is also gaining momentum, aligning with global sustainability trends and the push towards a circular economy.^{[23][24]} Functional PP composites are also used in rigid protective packaging for electronics, leveraging their impact resistance and anti-static properties.^{[3][21]}

High-Performance Composites

Modified and reinforced PP is increasingly used to replace heavier, more expensive materials like metal and glass in the automotive and construction sectors.^{[15][25]} Glass-reinforced PP compounds exhibit superior strength and rigidity, making them suitable for automotive parts like bumper beams and dashboard carriers.^[26] The continuous development of PP composites with nanoparticles also shows promise for creating stronger, lighter, and more durable materials for high-performance engineering applications.^[7]

Conclusion and Future Outlook

Research in advanced **polypropylene** functional materials continues to push the boundaries of this commodity polymer, transforming it into a high-performance material. Methodologies such as surface modification, nanocompounding, and reactive blending have proven effective in tailoring PP's properties for a range of specialized applications.^{[1][9][27]} Significant advancements have been made in enhancing mechanical strength, thermal stability, and biocompatibility, enabling new uses in the biomedical, automotive, and packaging industries.^{[15][19][21]}

The future of functional PP materials looks promising, with a strong emphasis on sustainability and the circular economy.^{[23][24]} Ongoing research into nanocomposites, bio-based PP feedstocks, and advanced recycling technologies will be critical.^{[7][23]} The development of "smart" PP materials that respond to external stimuli will likely revolutionize fields like drug delivery and sensing, solidifying **polypropylene**'s role as a material of choice for next-generation technologies.^{[13][19]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research and application of polypropylene: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. europeanfinancialreview.com [europeanfinancialreview.com]
- 4. Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced functional polymer materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Modified PP: Revolutionizing Material Science for Enhanced Performance | GON Plastics [gonplastics.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface modification of polypropylene surgical meshes for improving adhesion with poloxamine hydrogel adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ascent-petrochem.com [ascent-petrochem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. originltd.com [originltd.com]
- 18. scispace.com [scispace.com]
- 19. How Polypropylene Hydrogels Simplify Smart Medicine Delivery Systems [eureka.patsnap.com]

- 20. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PP Film Innovations 2024: Sustainable Solutions for Food Packaging & Industrial Efficiency [sdzplastic.com]
- 22. provisioneronline.com [provisioneronline.com]
- 23. Revolutionizing Material Science: the Benefits and Applications of Modified Polypropylene | GON Plastics [gonplastics.com]
- 24. blog.icpg.co [blog.icpg.co]
- 25. researchgate.net [researchgate.net]
- 26. techsciresearch.com [techsciresearch.com]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Review of recent research in advanced polypropylene functional materials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209903#review-of-recent-research-in-advanced-polypropylene-functional-materials\]](https://www.benchchem.com/product/b1209903#review-of-recent-research-in-advanced-polypropylene-functional-materials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

